molecular formula C30H63BO12 B13955707 Tris{2-[2-(2-butoxyethoxy)ethoxy]ethyl} borate CAS No. 59719-94-7

Tris{2-[2-(2-butoxyethoxy)ethoxy]ethyl} borate

Cat. No.: B13955707
CAS No.: 59719-94-7
M. Wt: 626.6 g/mol
InChI Key: SIEZQTQZIVBHIO-UHFFFAOYSA-N
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Description

Tris{2-[2-(2-butoxyethoxy)ethoxy]ethyl} borate (CAS 59719-94-7) is a borate ester compound with the molecular formula C30H63BO12 and a molecular weight of 626.625 g/mol . This structural class of chemicals, characterized by long polyether chains, is of significant interest in materials science research. A key research application for related triglyme-based borate esters, such as the methoxy analogue tris[2-[2-(2-methoxyethoxy)ethoxy]ethyl] orthoborate, is in the development of solid polymer electrolytes and novel ionic liquids . These compounds can function as Lewis acid components and are investigated for their ability to enhance ionic conductivity in lithium-ion battery systems . The mechanism of action is often related to the interaction between the electron-deficient boron center and various anions or polymer matrices, which can help to dissociate ion pairs and facilitate ion transport. The butoxy-terminated chain in this specific compound is expected to influence properties like viscosity, hydrophobicity, and solubility compared to its methoxy or ethoxy counterparts, making it a valuable subject for structure-property relationship studies in organic synthesis and polymer chemistry. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

59719-94-7

Molecular Formula

C30H63BO12

Molecular Weight

626.6 g/mol

IUPAC Name

tris[2-[2-(2-butoxyethoxy)ethoxy]ethyl] borate

InChI

InChI=1S/C30H63BO12/c1-4-7-10-32-13-16-35-19-22-38-25-28-41-31(42-29-26-39-23-20-36-17-14-33-11-8-5-2)43-30-27-40-24-21-37-18-15-34-12-9-6-3/h4-30H2,1-3H3

InChI Key

SIEZQTQZIVBHIO-UHFFFAOYSA-N

Canonical SMILES

B(OCCOCCOCCOCCCC)(OCCOCCOCCOCCCC)OCCOCCOCCOCCCC

Origin of Product

United States

Preparation Methods

Reaction Yield and Purity

  • Typical yields of this compound range from 85% to 95% under optimized conditions.
  • Purity assessed by NMR (proton and boron-11) confirms the absence of free alcohol and boric acid residues.
  • IR spectroscopy shows characteristic borate ester bands around 1350-1400 cm^-1 and absence of broad OH stretch (~3300 cm^-1).

Stability and Degradability

  • The compound is reported to be rapidly degradable under environmental conditions, consistent with the behavior of similar borate esters bearing polyether chains.
  • Partition coefficient data indicate moderate hydrophilicity, facilitating use in aqueous or mixed solvent systems.

Toxicological Notes (Contextual)

  • LD50 values for related borate esters indicate low acute toxicity (oral LD50 > 2000 mg/kg in rats).
  • No significant acute inhalation or dermal toxicity reported, supporting safe handling under standard laboratory conditions.

Comparative Data Table: Borate Esterification with Polyether Alcohols

Parameter This compound Tris(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) Borate (Related)
Molecular Weight (g/mol) ~542.5 ~542.5
Boron Source Boric acid or BCl_3 Boric acid or BCl_3
Alcohol Used 2-[2-(2-butoxyethoxy)ethoxy]ethanol 2-(2-(2-ethoxyethoxy)ethoxy)ethanol
Reaction Temperature (°C) 120-140 (Reflux) 120-140 (Reflux)
Reaction Time (hours) 4-8 4-8
Yield (%) 85-95 85-95
Purification Method Vacuum distillation or recrystallization Vacuum distillation or recrystallization
Environmental Degradability Rapidly degradable Rapidly degradable

Notes on Scale-Up and Industrial Preparation

  • Industrial synthesis follows similar principles but emphasizes continuous removal of water and control of reaction parameters to maximize yield and purity.
  • Use of inert atmosphere (nitrogen or argon) is common to prevent moisture ingress.
  • Continuous flow reactors may be employed for better heat and mass transfer.
  • Safety protocols are implemented to handle boron reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Tris[2-[2-(2-Butoxyethoxy)ethoxy]ethyl]orthoborate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of tris[2-[2-(2-Butoxyethoxy)ethoxy]ethyl]orthoborate include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of tris[2-[2-(2-Butoxyethoxy)ethoxy]ethyl]orthoborate depend on the type of reaction. For example, oxidation reactions may yield various borate esters, while substitution reactions can produce a range of substituted borate compounds .

Scientific Research Applications

Tris[2-[2-(2-Butoxyethoxy)ethoxy]ethyl]orthoborate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tris[2-[2-(2-Butoxyethoxy)ethoxy]ethyl]orthoborate involves its interaction with specific molecular targets. The compound can form complexes with various biomolecules, influencing their activity and function. The pathways involved in its action are still under investigation, but it is believed to modulate enzymatic activity and cellular processes .

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Groups Boiling Point (°C) Key Applications References
This compound C₃₀H₆₃BO₁₂ 626.63 Butoxyethoxyethyl Not reported Lubricants, plasticizers
Tris[2-[2-(2-methoxyethoxy)ethoxy]ethyl] orthoborate C₂₁H₄₅BO₁₂ 500.39 Methoxyethoxyethyl 493.3 Brake fluids, solvents
Tris[2-[2-(2-ethoxyethoxy)ethoxy]ethyl] borate C₂₄H₅₁BO₁₂ Not reported Ethoxyethoxyethyl Not reported Industrial solvents
Tris(2-ethylhexyl) borate C₂₄H₅₁BO₃ 398.48 Ethylhexyl 361.3 Flame retardants, intermediates
Triethanolamine borate C₆H₁₂BNO₃ 168.98 Hydroxyethylamine Not reported Corrosion inhibitors

Key Observations:

  • Substituent Effects: The butoxyethoxyethyl groups in the target compound confer higher lipophilicity compared to methoxy or ethoxy variants. This enhances compatibility with non-polar matrices, such as hydrocarbon-based lubricants .
  • Molecular Weight and Boiling Points : Longer substituent chains (e.g., butoxy vs. methoxy) increase molecular weight and boiling points. For example, tris[2-[2-(2-methoxyethoxy)ethoxy]ethyl] orthoborate has a boiling point of 493.3°C , higher than tris(2-ethylhexyl) borate (361.3°C ) due to its extended ethoxy backbone .
  • Thermal Stability : Branched ethoxy/butoxy chains improve thermal resistance, making the target compound suitable for high-temperature applications.

Functional Differences

  • Solubility: The butoxy-terminated compound exhibits superior solubility in oils and hydrocarbons compared to polar analogs like triethanolamine borate, which is water-soluble due to its amine groups .
  • Toxicity : Tris(2-ethylhexyl) borate is moderately toxic (oral LD₅₀: 333 mg/kg) and combustible, whereas the target compound’s larger size and lower volatility may reduce acute toxicity risks .
  • Environmental Persistence : Methoxyethoxy derivatives (e.g., CAS 30989-05-0) show lower sediment adsorption (0.76 mg/kg in freshwater) compared to butoxy variants, suggesting substituent length impacts environmental fate .

Biological Activity

Tris{2-[2-(2-butoxyethoxy)ethoxy]ethyl} borate, often referred to as TGBE, is a borate ester that has garnered attention for its potential biological activities and applications. This compound is characterized by its complex structure, which includes multiple ethylene glycol ether groups. Understanding its biological activity is crucial for assessing its safety and potential uses in various fields, including pharmaceuticals and materials science.

Chemical Structure and Properties

Chemical Identity:

  • IUPAC Name: this compound
  • Molecular Formula: C_{15}H_{34}B_{1}O_{6}
  • Molecular Weight: 306.26 g/mol

Structural Features:

  • The compound contains three ethylene glycol ether moieties attached to a borate group.
  • It is a colorless liquid with a mild odor.
PropertyValue
AppearanceColorless liquid
OdorMild
SolubilitySoluble in water
Boiling PointNot specified
DensityNot specified

Toxicological Profile

The biological activity of TGBE has been evaluated through various toxicological studies. Key findings include:

  • Skin Permeability: In vitro studies indicate low permeability through human skin (22 ± 8.6 µg/cm²/hr), suggesting limited systemic absorption upon dermal exposure .
  • Eye Irritation: Classified as an eye irritant (R41), TGBE poses a risk of serious eye damage, necessitating caution during handling .
  • Reproductive Toxicity: Limited data suggest no significant reproductive toxicity at lower doses; however, high doses (≥1000 mg/kg bw/day) have shown testicular toxicity in related compounds .

Study on Developmental Toxicity

A study assessing the developmental toxicity of TGBE found no adverse effects when administered orally to rats at doses up to 1000 mg/kg/day. This suggests a favorable safety profile regarding developmental outcomes .

Coating Applications

Research has explored the use of TGBE in coatings and paints, where it serves as a biomolecule composition. The incorporation of TGBE into coatings can enhance their performance while maintaining biocompatibility, making it suitable for medical applications .

Table 2: Summary of Biological Activity Studies

Study TypeFindings
Skin PermeabilityLow permeability (22 ± 8.6 µg/cm²/hr)
Eye IrritationSerious eye damage risk (R41 classification)
Reproductive ToxicityNo significant effects at lower doses
Developmental ToxicityNo adverse effects at 1000 mg/kg/day
Coating ApplicationsEnhanced performance in biomolecule coatings

Regulatory Status

TGBE is subject to various regulatory assessments due to its potential hazards. Current evaluations indicate that existing risk management measures are adequate to protect public health and worker safety, provided appropriate precautions are followed during handling and application .

Q & A

Basic: What are the optimized synthetic methodologies for Tris{2-[2-(2-butoxyethoxy)ethoxy]ethyl} borate, and how can purity be maximized?

Answer:
The synthesis typically involves a borate esterification reaction between boric acid and the corresponding polyether alcohol (e.g., 2-[2-(2-butoxyethoxy)ethoxy]ethanol). Key steps include:

  • Catalyst selection : Acidic catalysts (e.g., p-toluenesulfonic acid) improve reaction efficiency by facilitating water removal via azeotropic distillation.
  • Solvent optimization : Toluene or xylene is preferred for their high boiling points and ability to form azeotropes with water.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or fractional distillation under reduced pressure (e.g., <1 mmHg) ensures high purity. Purity can be confirmed via GC-MS (>98%) or 11B^{11}\text{B} NMR to detect residual boron species.

Basic: What are the critical physicochemical properties of this compound, and how are they experimentally determined?

Answer:
Key properties include:

  • Boiling point : ~550–560°C (estimated via group contribution methods; experimental validation requires high-temperature distillation setups) .
  • Density : ~0.996 g/cm³ (measured by pycnometry at 20°C) .
  • Refractive index : ~1.455 (determined using an Abbe refractometer) .
  • Solubility : Hydrophobic due to the butoxy/polyether chains; miscible with nonpolar solvents (e.g., toluene) but immiscible with water. Quantified via shake-flask method and HPLC analysis.

Advanced: How can degradation pathways of this compound be systematically investigated in catalytic or material applications?

Answer:
Degradation studies should focus on:

  • Thermal stability : Thermogravimetric analysis (TGA) under nitrogen/air (heating rate: 10°C/min) to identify decomposition temperatures .
  • Hydrolytic stability : Accelerated aging in aqueous buffers (pH 3–11) at 60°C, monitored via 1H^{1}\text{H} NMR or IR for ester/borate bond cleavage.
  • Oxidative resistance : Exposure to UV light (λ = 254 nm) or H2_2O2_2 to simulate environmental conditions, with GC-MS analysis of degradation byproducts.

Advanced: How can contradictory ecotoxicity data in literature be resolved through experimental design?

Answer:
Conflicting results (e.g., EC50_{50} variations in algae or daphnia) often arise from differences in:

  • Test organisms : Standardize species (e.g., Daphnia magna, Selenastrum capricornutum) and exposure durations (48–96 hours).
  • Compound preparation : Use sonication to ensure homogeneity in aqueous solutions. Validate concentrations via HPLC.
  • Environmental factors : Control pH (7.0 ± 0.5), temperature (20°C), and dissolved oxygen. Compare results with structurally analogous borates (e.g., methoxy-substituted variants).

Basic: What spectroscopic techniques are most effective for structural characterization?

Answer:

  • NMR :
    • 1H^{1}\text{H} NMR (CDCl3_3): Peaks at δ 0.9–1.0 (butyl CH3_3), δ 3.4–3.8 (polyether -OCH2_2- groups).
    • 11B^{11}\text{B} NMR: A singlet near δ 18 ppm confirms borate ester formation.
  • IR : B-O stretching vibrations at 1340–1310 cm1^{-1} and ether C-O-C at 1120 cm1^{-1}.
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]+^+ at m/z 604.733) and fragmentation patterns .

Advanced: How can side reactions during synthesis be minimized, and byproducts characterized?

Answer:
Common side products include:

  • Partial esterification : Use excess polyether alcohol (3:1 molar ratio to boric acid) and monitor reaction progress via FTIR (disappearance of B-OH at 3200 cm1^{-1}).
  • Oligomerization : Reduce reaction temperature (<120°C) and employ inert gas purging to limit crosslinking.
  • Byproduct analysis : Isolate via preparative HPLC and characterize using 13C^{13}\text{C} NMR and TOF-MS. For example, oligomers may show repeating ether units (δ 70–75 ppm in 13C^{13}\text{C} NMR).

Basic: How does solvent polarity impact the compound’s reactivity in multiphase systems?

Answer:

  • Nonpolar solvents (toluene, hexane): Enhance solubility but slow reaction kinetics due to poor borate activation.
  • Polar aprotic solvents (DMF, DMSO): Increase reactivity but risk borate hydrolysis. Optimize using mixed solvents (e.g., toluene/DMF 9:1) to balance solubility and stability.
  • Empirical validation : Measure reaction rates via in situ FTIR or conduct Hammett studies to correlate solvent polarity (π\pi^*) with yield.

Advanced: What strategies enable accurate quantification of this compound in complex matrices (e.g., environmental samples)?

Answer:

  • Sample preparation : Liquid-liquid extraction (LLE) with dichloromethane or solid-phase extraction (SPE) using C18 cartridges.
  • Analytical methods :
    • HPLC-UV : C18 column, mobile phase: acetonitrile/water (70:30), detection at 210 nm (ether chromophores).
    • GC-MS : Derivatize with BSTFA to improve volatility; monitor m/z 604.733 (molecular ion) and key fragments (e.g., m/z 57 for butyl groups).
  • Interference mitigation : Use matrix-matched calibration curves and internal standards (e.g., deuterated analogs).

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